PKI-402

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here's what we can glean based on the compound's structure:

- Chemical Structure Analysis: The molecule contains several functional groups that might be of interest for researchers. These include:

- Triazolopyrimidine ring: This moiety is found in various kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways [].

- Morpholine ring: This group is present in many bioactive molecules with diverse pharmacological properties [].

- Methylpiperazine ring: This ring structure is also found in some medications, affecting various biological processes [].

- Urea linkage: Urea groups are common in medicinal chemistry, often forming the core structure of various drugs [].

Further Research Directions

Given the lack of specific information, here are some potential research directions for this compound:

- Kinase Inhibition Assay: Based on the triazolopyrimidine ring, researchers could investigate if the compound inhibits the activity of specific kinases. This could be a starting point for exploring its potential as an anti-cancer agent [].

- In Vitro and In Vivo Studies: Further studies are needed to assess the compound's effects on cells and living organisms. This would involve in vitro (laboratory) and in vivo (animal) experiments to determine its potential therapeutic effects and any side effects.

- Medicinal Chemistry Optimization: If the compound shows promising initial results, medicinal chemists could modify its structure to improve its potency, selectivity, and overall drug-like properties.

PKI-402 is a selective and reversible inhibitor targeting class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. This compound exhibits potent antitumor activity, particularly against human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues. Its chemical structure is characterized by an intricate arrangement that facilitates its binding to the ATP-binding site of these kinases, effectively blocking their activity and disrupting critical signaling pathways involved in cancer progression .

- Oxidation: Addition of oxygen or removal of hydrogen.

- Reduction: Addition of hydrogen or removal of oxygen.

- Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

The synthesis and reactions involving PKI-402 utilize a range of reagents, including oxidizing agents, reducing agents, and nucleophiles. Optimal reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired transformations .

Major Products Formed

The reactions can yield various derivatives of PKI-402, which may exhibit distinct biological activities and properties.

PKI-402 demonstrates significant biological activity by inhibiting the phosphorylation of proteins involved in critical signaling pathways. Specifically, it disrupts the phosphorylation of Akt at threonine 308, leading to decreased cell survival and proliferation. The compound also induces apoptosis through the mitochondrial pathway by triggering the degradation of Mcl-1 via autophagy. This mechanism highlights its potential as a therapeutic agent against various cancers .

Synthetic Routes and Reaction ConditionsIndustrial Production Methods

For industrial applications, the laboratory synthesis must be scaled up while ensuring the consistency and purity of PKI-402. This involves optimizing reaction conditions and implementing rigorous quality control measures to meet industry standards.

PKI-402 has diverse applications in scientific research:

- Chemistry: Serves as a tool compound for studying phosphatidylinositol 3-kinase and mammalian target of rapamycin signaling pathways.

- Biology: Investigated for its effects on cell proliferation, growth, survival, and apoptosis.

- Medicine: Explored as a potential therapeutic agent for cancers such as breast cancer, gliomas, pancreatic cancer, and non-small cell lung cancer.

- Industry: Utilized in developing new cancer therapies and as a reference compound in drug discovery .

PKI-402 has been shown to interact with various enzymes and proteins within the phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways. Its binding to these targets leads to significant alterations in downstream signaling processes, particularly affecting protein expression related to cell survival and apoptosis. Studies indicate that PKI-402 effectively inhibits multiple isoforms of class I phosphatidylinositol 3-kinases with varying potencies .

Several compounds share structural or functional similarities with PKI-402. Below is a comparison highlighting their unique characteristics:

| Compound Name | Target | Activity | Unique Features |

|---|---|---|---|

| PKI-587 | Class I phosphatidylinositol 3-kinases/mammalian target of rapamycin | Antitumor | Stronger potency against specific tumor types |

| DS7423 | Class I phosphatidylinositol 3-kinases/mammalian target of rapamycin | Antitumor | Enhanced blood-brain barrier penetration |

| GDC-0941 | Class I phosphatidylinositol 3-kinases | Antitumor | Selective for specific isoforms |

| BEZ235 | Class I phosphatidylinositol 3-kinases/mammalian target of rapamycin | Antitumor | Dual inhibition with different pharmacokinetics |

PKI-402 stands out due to its dual inhibition mechanism targeting both class I phosphatidylinositol 3-kinases and mammalian target of rapamycin, making it a potent candidate for cancer therapies that require modulation of these critical pathways .

Molecular Identity and Classification

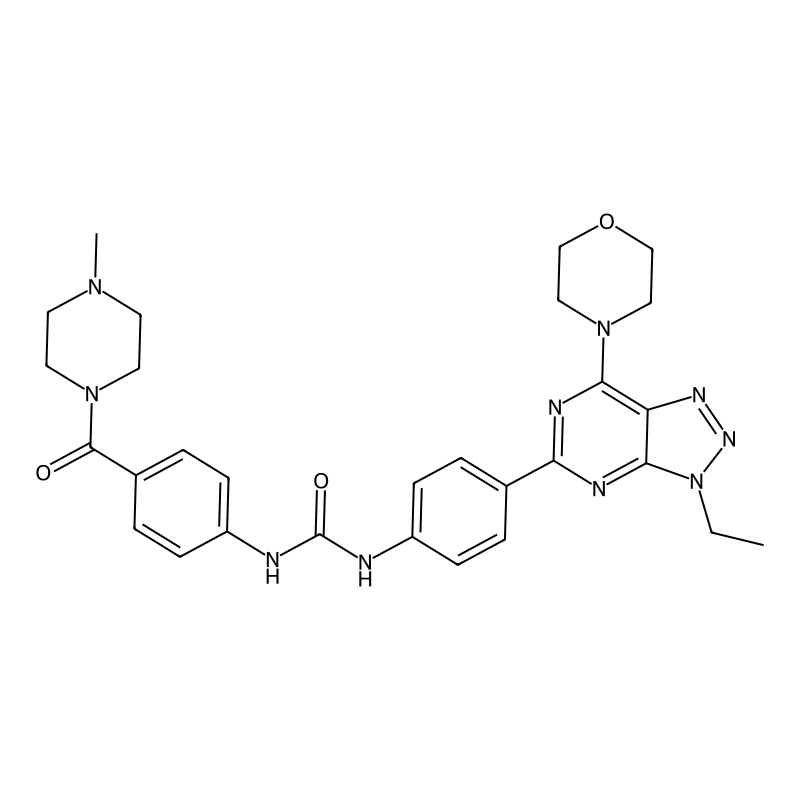

PKI-402, formally designated as 1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea, represents a sophisticated example of triazolopyrimidine-based pharmaceutical compounds. The compound is officially registered under Chemical Abstracts Service number 1173204-81-3, providing a unique identifier for this specific molecular entity. The molecular formula C29H34N10O3 indicates a complex organic structure containing twenty-nine carbon atoms, thirty-four hydrogen atoms, ten nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 570.65 daltons.

The compound belongs to the class of triazolopyrimidine derivatives, which have emerged as particularly promising scaffolds for kinase inhibition. This classification is significant because triazolopyrimidines demonstrate superior potency compared to related imidazolopyrimidine structures, making them attractive candidates for pharmaceutical development. The structural designation places PKI-402 within the broader category of heterocyclic compounds, specifically those containing fused ring systems that combine triazole and pyrimidine moieties.

The canonical SMILES notation for PKI-402 is CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1, which provides a standardized representation of its molecular structure. The corresponding InChI identifier ZAXFYGBKZSQBIV-UHFFFAOYSA-N offers an alternative systematic description of the compound's molecular connectivity. These standardized identifiers facilitate accurate communication about the compound's structure across different chemical databases and research platforms.

Crystal Structure and Conformational Analysis

The structural architecture of PKI-402 incorporates several key molecular features that contribute to its biological activity and physicochemical properties. The compound features a central triazolopyrimidine core, which serves as the primary scaffold for the molecule. This heterocyclic system provides the fundamental framework upon which various functional groups are strategically positioned to optimize binding interactions with target proteins.

The triazolopyrimidine core of PKI-402 contains an ethyl substituent at the N-3 position, which was identified through systematic structure-activity relationship studies as the optimal choice among various alkyl substituents tested. This specific substitution pattern contributes significantly to the compound's potency and selectivity profile. The morpholine ring system attached to the triazolopyrimidine core represents another critical structural element, providing both binding affinity and favorable physicochemical properties.

The molecular architecture includes two aromatic phenyl rings connected through a urea linkage, creating an extended molecular framework that facilitates specific interactions with the adenosine triphosphate binding site of target kinases. One phenyl ring is directly attached to the triazolopyrimidine core, while the second phenyl ring bears a methylpiperazine carbonyl substituent. This arrangement creates a three-dimensional molecular structure that can adopt specific conformations required for optimal binding to phosphoinositide 3-kinase and mammalian target of rapamycin active sites.

The conformational flexibility of PKI-402 is influenced by the presence of multiple rotatable bonds, particularly around the urea linkage and the connections between aromatic rings and heterocyclic systems. The morpholine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings containing an oxygen atom. Similarly, the methylpiperazine moiety can adopt various conformations, though steric interactions with adjacent aromatic systems may restrict some conformational freedom.

Physicochemical Properties Determination

Solubility studies reveal that PKI-402 exhibits limited solubility in conventional aqueous media, being essentially insoluble in water. This hydrophobic character is consistent with the compound's extensive aromatic ring system and the presence of multiple nitrogen-containing heterocycles. However, PKI-402 demonstrates good solubility in dimethyl sulfoxide, with reported values of at least 14.28 milligrams per milliliter to 14.275 milligrams per milliliter. This organic solvent solubility facilitates the preparation of stock solutions for biological testing and provides options for formulation development.

The compound shows complete insolubility in ethanol, indicating that the molecular structure does not favor interactions with moderately polar protic solvents. This solubility profile suggests that PKI-402 may require specialized formulation approaches to achieve adequate bioavailability in biological systems. The lipophilic nature of the compound is consistent with its ability to cross cellular membranes and reach intracellular target proteins.

Storage stability studies indicate that PKI-402 maintains its chemical integrity when stored at -20°C, with recommended storage periods varying depending on the solvent system used. For solutions prepared in dimethyl sulfoxide, storage at -80°C extends the usable lifetime to six months, while storage at -20°C limits the recommended use period to one month. These storage requirements reflect the compound's sensitivity to thermal degradation and the need for appropriate handling conditions.

Synthetic Pathways and Chemical Modifications

The synthesis of PKI-402 represents the culmination of extensive medicinal chemistry efforts focused on optimizing triazolopyrimidine-based kinase inhibitors. The development of this compound involved systematic exploration of various N-3 substituents on the triazolopyrimidine core, ultimately identifying the ethyl group as the optimal choice for balancing potency and selectivity. This structure-activity relationship study demonstrated that triazolopyrimidine scaffolds offer superior performance compared to related imidazolopyrimidine structures, establishing the foundation for the PKI-402 design.

The synthetic pathway to PKI-402 involves multiple key transformations, with one documented approach utilizing benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride as coupling reagents in the presence of triethylamine. This reaction proceeds in tetrahydrofuran solvent over a six-hour period, achieving a reported yield of 79%. The use of carbodiimide-mediated coupling suggests that the formation of the urea linkage represents a critical step in the synthetic sequence.

The medicinal chemistry optimization program that led to PKI-402 involved systematic screening of various aryl and heteroaryl ureido appendages. This extensive structure-activity relationship study identified 4-benzamide analogues as particularly promising, with these compounds showing exceptional efficacy against phosphoinositide 3-kinase alpha and mammalian target of rapamycin enzymes. The final selection of the 4-methylpiperazine carbonyl substituent represents the optimal balance of potency, selectivity, and physicochemical properties.

Chemical modifications explored during the development process included variations in the morpholine ring substitution pattern, different linker groups between the triazolopyrimidine core and the terminal aromatic rings, and diverse substituents on the terminal phenyl rings. The systematic exploration of these structural modifications provided crucial insights into the structure-activity relationships that govern the compound's biological activity and led to the identification of PKI-402 as the most promising candidate.

The synthetic accessibility of PKI-402 and related analogues has enabled the preparation of sufficient quantities for comprehensive biological evaluation and mechanistic studies. The relatively straightforward synthetic route, combined with the availability of starting materials and reagents, supports the potential for larger-scale preparation if clinical development were to proceed. The documented synthetic procedures provide a foundation for future medicinal chemistry efforts aimed at developing next-generation compounds with improved properties.

PKI-402 demonstrates exceptional isoform-specific inhibitory activity against class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. The compound exhibits equipotent inhibition across the PI3K isoforms with distinct potency profiles that establish it as a dual PI3K/mTOR inhibitor [1] [2] [3].

The isoform-specific inhibitory concentrations reveal PI3Kα as the most sensitive target with an inhibition constant of 2 nanomolar [1] [2] [3]. PI3Kβ demonstrates moderate sensitivity with an inhibition constant of 7 nanomolar, representing a 3.5-fold reduction in potency compared to PI3Kα [1] [2] [3]. PI3Kγ and PI3Kδ isoforms exhibit lower sensitivity with inhibition constants of 16 nanomolar and 14 nanomolar respectively, corresponding to 8-fold and 7-fold reductions in potency relative to PI3Kα [1] [2] [3].

| PI3K Isoform | IC50 (nM) | Selectivity vs PI3Kα | Reference |

|---|---|---|---|

| PI3Kα | 2 | 1.0 (reference) | [1] [2] [3] |

| PI3Kβ | 7 | 3.5-fold less potent | [1] [2] [3] |

| PI3Kγ | 16 | 8.0-fold less potent | [1] [2] [3] |

| PI3Kδ | 14 | 7.0-fold less potent | [1] [2] [3] |

| mTOR | 3 | 1.5-fold less potent | [1] [2] [3] |

Notably, PKI-402 maintains equipotent inhibition against clinically relevant PI3Kα mutants. Both the E545K and H1047R mutants, which are frequently observed in human cancers, demonstrate inhibition constants of 3 nanomolar, essentially equivalent to wild-type PI3Kα potency [1] [3]. This characteristic establishes PKI-402 as particularly valuable for targeting oncogenic PI3Kα variants that drive tumor progression and therapeutic resistance.

In Vitro Kinase Inhibition Profiles

Comprehensive kinase selectivity profiling reveals PKI-402 as a highly selective inhibitor with exceptional specificity for its intended targets. Evaluation against a panel of 236 diverse human protein kinases demonstrates remarkable selectivity, with only two kinases showing measurable inhibition outside the PI3K family [3].

The kinase inhibition profile establishes PKI-402 as an adenosine triphosphate-competitive, reversible inhibitor [1] [4] [5]. C-Raf and B-Raf represent the only off-target kinases with detectable inhibition, both exhibiting inhibition constants of 7 micromolar [3]. This translates to selectivity ratios exceeding 3,500-fold compared to PI3Kα, indicating minimal potential for off-target effects at therapeutically relevant concentrations.

| Kinase Target | IC50 | Selectivity vs PI3Kα | Clinical Relevance |

|---|---|---|---|

| C-Raf | 7 μM | 3,500-fold selective | Minimal off-target risk |

| B-Raf | 7 μM | 3,500-fold selective | Minimal off-target risk |

| Other kinases (>230) | >10 μM | >5,000-fold selective | No significant inhibition |

The comprehensive kinase panel evaluation encompassed diverse kinase families including receptor tyrosine kinases, serine/threonine kinases, and lipid kinases [3]. The absence of significant inhibition across this broad spectrum confirms PKI-402 as a precision inhibitor with minimal propensity for unintended kinase interactions.

Binding Affinity and Selectivity Analysis

PKI-402 demonstrates potent binding affinity characterized by low nanomolar dissociation constants across its primary targets. The compound functions as an adenosine triphosphate-competitive inhibitor, occupying the nucleotide binding site within the kinase active site [1] [4]. This competitive mechanism results in reversible inhibition that can be overcome by elevated adenosine triphosphate concentrations.

Binding affinity studies using fluorescence polarization assays establish distinct affinities for each PI3K isoform [1]. The highest binding affinity occurs with PI3Kα, followed by mTOR, with progressively lower affinities for PI3Kβ, PI3Kδ, and PI3Kγ isoforms. These differential binding affinities correlate directly with the observed inhibitory potencies, confirming a direct relationship between target engagement and functional inhibition.

Surface plasmon resonance analysis and computational docking studies reveal specific molecular interactions governing selectivity [6] [7]. The morpholine moiety of PKI-402 forms critical hydrogen bonding interactions with hinge region residues, while the triazolopyrimidine core engages the adenosine triphosphate binding pocket [6]. The urea linker facilitates additional stabilizing interactions with binding affinity pocket residues, contributing to the overall binding selectivity profile.

Selectivity for mTOR over PI3K isoforms derives from structural differences in the binding affinity pocket [6]. The leucine to phenylalanine substitution in mTOR creates a deeper binding pocket that accommodates the PKI-402 structure with enhanced complementarity compared to PI3K isoforms [6]. This structural basis underlies the dual inhibitory activity against both PI3K and mTOR targets.

Computational Modeling of Target Interactions

Molecular modeling studies provide detailed insights into PKI-402 binding modes and selectivity determinants. Homology modeling and molecular dynamics simulations reveal the precise molecular interactions governing target recognition and inhibitory activity [7] [8].

Computational docking analyses demonstrate PKI-402 binding within the adenosine triphosphate binding site of PI3Kα with favorable binding energies [7]. The compound establishes multiple hydrogen bonding interactions with conserved hinge region residues, while hydrophobic contacts with the binding affinity pocket contribute to binding stability. The calculated binding free energy of -42.98 kilocalories per mole indicates strong target engagement [7].

Comparative modeling across PI3K isoforms reveals structural determinants of selectivity. Differences in binding pocket geometry and residue composition account for the observed potency variations between isoforms [9]. The PI3Kα binding site provides optimal complementarity for PKI-402, while structural variations in PI3Kβ, PI3Kγ, and PI3Kδ result in progressively reduced binding affinity.

Molecular dynamics simulations spanning microsecond timescales confirm binding stability and identify key interaction networks [6]. The morpholine ring maintains stable hydrogen bonding with backbone amide groups, while the triazolopyrimidine scaffold forms π-π stacking interactions with aromatic residues in the active site [6]. These computational findings align with experimental binding data and provide mechanistic insights into the dual PI3K/mTOR inhibitory activity.

Pharmacophore analysis identifies critical molecular features required for activity [7]. The study reveals 14 pharmacophoric features in PKI-402 including hydrogen bond acceptors, hydrophobic regions, and aromatic ring systems that contribute to target recognition [7]. This pharmacophore model serves as a foundation for structure-activity relationship understanding and future inhibitor optimization.

Reversibility and Inhibition Kinetics

PKI-402 functions as a reversible, competitive inhibitor of PI3K and mTOR kinases [1] [4] [5]. The reversible nature of inhibition allows for dynamic regulation of target activity based on inhibitor concentrations and cellular adenosine triphosphate levels. This characteristic provides therapeutic advantages through controlled and titratable inhibitory effects.

Kinetic analysis reveals competitive inhibition kinetics consistent with adenosine triphosphate-competitive binding [1]. The apparent inhibition constants increase proportionally with adenosine triphosphate concentration, confirming competitive inhibition mechanisms. This relationship allows for predictable modulation of inhibitory activity based on cellular energetic status.

Inhibition kinetics demonstrate rapid target engagement with fast association and dissociation rates [10] [5]. The reversible binding enables rapid equilibration between bound and unbound states, facilitating responsive regulation of pathway activity. This kinetic profile contrasts with irreversible inhibitors that form covalent target modifications and provides advantages for precise pathway modulation.

Cellular pharmacodynamic studies reveal sustained target inhibition following PKI-402 treatment [4]. Phosphorylated Akt suppression remains complete at 8 hours post-treatment and remains detectable at 24 hours, indicating durable cellular effects despite reversible binding kinetics [4]. This sustained activity reflects favorable cellular uptake and retention properties that extend pharmacodynamic effects beyond simple binding kinetics.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Dehnhardt CM, Venkatesan AM, Delos Santos E, Chen Z, Santos O, Ayral-Kaloustian S, Brooijmans N, Mallon R, Hollander I, Feldberg L, Lucas J, Chaudhary I, Yu K, Gibbons J, Abraham R, Mansour TS. Lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines as dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors: discovery of PKI-402. J Med Chem. 2010 Jan 28;53(2):798-810. doi: 10.1021/jm9014982. PubMed PMID: 19968288.